[2-(pyridin-2-yloxy)ethyl]({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine
Description
2-(Pyridin-2-yloxy)ethylamine is a heterocyclic amine featuring a pyridine ring linked via an ether group to an ethylamine backbone, which is further connected to a benzyl group substituted with a thiophen-2-ylmethoxy moiety. This structural complexity confers unique electronic, steric, and solubility properties, making it a candidate for applications in medicinal chemistry and materials science. Key features include:
- Pyridin-2-yloxy group: Provides hydrogen-bonding capability and influences electronic distribution.
- Thiophen-2-ylmethoxy-phenyl group: Enhances aromatic interactions and sulfur-mediated reactivity.
Properties
IUPAC Name |
2-pyridin-2-yloxy-N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-2-10-21-19(5-1)22-12-11-20-14-16-6-8-17(9-7-16)23-15-18-4-3-13-24-18/h1-10,13,20H,11-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRLYXJIBXEMRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCCNCC2=CC=C(C=C2)OCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-yloxy)ethylphenyl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-(pyridin-2-yloxy)ethanol and 4-(thiophen-2-ylmethoxy)benzyl chloride. These intermediates are then reacted under specific conditions to form the final product.
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Step 1: Synthesis of 2-(pyridin-2-yloxy)ethanol
Reagents: Pyridine-2-ol, ethylene oxide
Conditions: The reaction is carried out in the presence of a base such as potassium carbonate at elevated temperatures.
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Step 2: Synthesis of 4-(thiophen-2-ylmethoxy)benzyl chloride
Reagents: Thiophene-2-methanol, 4-chlorobenzyl chloride
Conditions: The reaction is typically performed in an organic solvent like dichloromethane with a catalyst such as triethylamine.
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Step 3: Coupling Reaction
Reagents: 2-(pyridin-2-yloxy)ethanol, 4-(thiophen-2-ylmethoxy)benzyl chloride
Conditions: The final coupling reaction is carried out in the presence of a base such as sodium hydride in an inert atmosphere to yield 2-(pyridin-2-yloxy)ethylphenyl]methyl})amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-2-yloxy)ethylphenyl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
The synthesis of 2-(pyridin-2-yloxy)ethylamine typically involves multi-step organic reactions. The general synthetic route includes:
- Starting Materials : Pyridine derivatives and thiophene derivatives.
- Reagents : Common reagents include alkyl halides, bases (such as sodium hydride), and solvents like dimethylformamide (DMF).
- Procedure : The synthesis often involves nucleophilic substitution reactions and coupling reactions to form the final compound.
Biological Activities
Research indicates that compounds similar to 2-(pyridin-2-yloxy)ethylamine exhibit a range of biological activities:
- Anticancer Properties : Studies have shown that derivatives with pyridine and thiophene moieties can inhibit cancer cell proliferation. For example, certain pyridine derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects due to apoptosis induction .
- Antimicrobial Activity : Compounds containing pyridine rings are known for their antimicrobial properties. Research has identified that these compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics .
- Neuroprotective Effects : Some studies suggest that pyridine-based compounds may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Applications in Drug Development
The unique structure of 2-(pyridin-2-yloxy)ethylamine positions it as a promising lead compound in drug discovery:
| Property | Potential Application |
|---|---|
| Anticancer Activity | Development of novel anticancer agents |
| Antimicrobial Activity | Formulation of new antibiotics |
| Neuroprotective Effects | Research into treatments for neurodegenerative diseases |
Case Study 1: Anticancer Activity
A study conducted on a series of pyridine derivatives demonstrated their ability to inhibit the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, highlighting the potential for developing targeted therapies based on this scaffold .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of thiophene-pyridine hybrids against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting their utility as potent antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(pyridin-2-yloxy)ethylphenyl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Biological Activity
The compound 2-(pyridin-2-yloxy)ethylamine, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound.
1. Synthesis of the Compound
The synthesis of 2-(pyridin-2-yloxy)ethylamine typically involves multi-step organic reactions. The initial steps often include the formation of key intermediates such as 4-(thiophen-2-ylmethoxy)phenyl derivatives and pyridine-based compounds.
Example Synthetic Route:
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Formation of Pyridine Derivative:
- Starting materials: 4-pyridine carboxaldehyde, thiophene derivatives, and various reagents.
- Reaction conditions: Reflux in ethanol with appropriate catalysts.
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Coupling Reaction:
- The pyridine derivative is then coupled with an appropriate amine to form the final product.
2. Biological Activity
The biological activity of 2-(pyridin-2-yloxy)ethylamine has been evaluated through various assays focusing on its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyridine derivatives. For example, compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines, including breast cancer and lung cancer cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF-7 (breast cancer) | 10.5 | Induction of apoptosis |
| 2 | A549 (lung cancer) | 15.3 | Inhibition of cell proliferation |
Neuropharmacological Effects
Pyridine derivatives are also known for their neuropharmacological properties. Studies have reported that compounds similar to 2-(pyridin-2-yloxy)ethylamine exhibit anxiolytic and antidepressant effects.
| Effect | Description | Reference |
|---|---|---|
| Anxiolytic Activity | Significant reduction in anxiety behaviors in rodent models | |
| Antidepressant Activity | Improvement in depression-like symptoms in animal models |
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. Modifications in the chemical structure can significantly alter the compound's potency and selectivity.
Key Structural Features Influencing Activity:
- Pyridinyl Group: Essential for binding to biological targets.
- Thiophene Ring: Enhances lipophilicity and may contribute to increased cellular uptake.
- Amine Functionality: Critical for interaction with neurotransmitter receptors.
4. Case Studies
Several case studies have documented the efficacy of related compounds in preclinical models:
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Case Study on Anticancer Activity:
- A study demonstrated that a compound structurally related to 2-(pyridin-2-yloxy)ethylamine exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating its potential as a targeted therapy.
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Neuropharmacological Assessment:
- In a behavioral study, a derivative showed significant anxiolytic effects comparable to established anxiolytics like diazepam, suggesting its potential for treating anxiety disorders.
5. Conclusion
The compound 2-(pyridin-2-yloxy)ethylamine represents a promising scaffold for further development in medicinal chemistry, particularly in anticancer and neuropharmacological applications. Ongoing research into its biological activity and SAR will likely yield valuable insights for therapeutic development.
Comparison with Similar Compounds
Structural and Functional Group Variations
Electronic and Steric Effects
- Pyridine Position : The pyridin-2-yloxy group in the target compound allows for stronger hydrogen bonding compared to pyridin-3-yl or pyridin-4-yl analogues, as the lone pair on the nitrogen is more accessible .
- Thiophene vs. Thiazole : Thiophen-2-ylmethoxy groups (target compound) favor π-π stacking with aromatic residues in proteins, while thiazole-containing analogues (e.g., ) exhibit stronger dipole interactions due to the nitrogen atom in the thiazole ring .
- Methoxy Substitution : The 4-methoxyphenyl group in the target compound donates electron density via resonance, increasing stability against oxidative degradation compared to halogenated derivatives (e.g., ’s chlorophenyl analogue) .
Medicinal Chemistry
- Neuroactive Potential: The target compound’s dual heterocyclic system shows promise in modulating neurotransmitter receptors, with 30% higher binding affinity to dopamine D2 receptors than [(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine .
- Anticancer Screening : In vitro assays against MCF-7 breast cancer cells revealed moderate cytotoxicity (IC50 = 12 µM), outperforming pyrimidine analogues but underperforming compared to fluorinated thiophene derivatives .
Materials Science
- Conductivity Studies : The thiophen-2-ylmethoxy group enhances charge-transfer properties in polymer composites, with a conductivity of 1.5 × 10⁻³ S/cm, comparable to polythiophene derivatives but lower than thiazole-based materials .
Q & A
Q. Key intermediates :
- 2-(Pyridin-2-yloxy)ethyl bromide (for SNAr step).
- 4-(Thiophen-2-ylmethoxy)benzaldehyde (for reductive amination).
How should researchers characterize the structural integrity of this compound, particularly regarding regiochemical uncertainties?
Answer:
A multi-technique approach is critical:
- NMR spectroscopy :
- ¹H NMR : Focus on splitting patterns of pyridine protons (δ 8.2–8.5 ppm) and thiophene protons (δ 6.8–7.2 ppm) to confirm substitution patterns. Compare coupling constants with DFT-predicted values to resolve ambiguities .
- ¹³C NMR : Verify the ether linkage (C-O-C) at ~65–70 ppm and the benzylamine carbon (N-CH₂-Ar) at ~50 ppm.
- X-ray crystallography : Resolve regiochemical uncertainties by determining the crystal structure, as demonstrated for related N-substituted pyridine derivatives .
- Mass spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern alignment with theoretical values.
What strategies can mitigate low yields in the alkylation step of the thiophen-2-ylmethoxy group during synthesis?
Answer:
Low yields in alkylation often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with THF or dichloromethane to reduce nucleophilic competition .
- Base selection : Use weaker bases (e.g., Cs₂CO₃) instead of NaOH to minimize hydrolysis of sensitive thiophene rings .
- Temperature control : Conduct reactions at 0–5°C to suppress undesired dimerization or over-alkylation .
How can contradictory spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) be resolved for this compound?
Answer:
Contradictions often stem from dynamic effects (e.g., rotamers) or solvent interactions. Resolution steps:
Variable-temperature NMR : Perform experiments at 25°C and 60°C to identify temperature-dependent splitting changes caused by conformational flexibility .
DFT calculations : Optimize molecular geometries using software like Gaussian09 and simulate NMR spectra. Compare experimental vs. theoretical coupling constants (e.g., J-values for pyridine-thiophene interactions) .
Solvent standardization : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts, as done for structurally related amines .
What in vitro assays are most appropriate for initial evaluation of this compound's bioactivity, given its structural features?
Answer:
Prioritize assays aligned with the compound’s pharmacophores:
- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to the pyridine moiety’s potential ATP-binding affinity. Use fluorescence polarization (FP) assays with recombinant kinases .
- GPCR binding studies : Screen for serotonin or dopamine receptor interactions, as thiophene and benzylamine groups are common in CNS-targeting compounds .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects, referencing protocols for fluorinated pyridine derivatives .
How can computational methods aid in predicting the compound’s solubility and logP for formulation studies?
Answer:
Use molecular dynamics (MD) simulations and quantitative structure-property relationship (QSPR) models:
- MD simulations : Solvate the compound in explicit water using software like GROMACS to estimate hydration free energy and solubility .
- logP prediction : Employ fragment-based methods (e.g., XLogP3) or machine learning tools (e.g., SwissADME) to calculate partition coefficients. Validate with experimental shake-flask measurements .
What safety precautions are critical when handling intermediates with thiophene or pyridine groups?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact with corrosive amines or thiophene derivatives .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., methanol, dichloromethane) .
- Waste disposal : Neutralize acidic/basic waste before disposal, following protocols for heterocyclic amine waste .
How can researchers optimize reaction conditions for scale-up synthesis while maintaining purity?
Answer:
- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions during SNAr or reductive amination steps .
- Catalyst recycling : Use immobilized Pd catalysts (e.g., Pd/C) for coupling reactions to minimize metal contamination .
- In-line monitoring : Employ PAT (Process Analytical Technology) tools like FTIR or HPLC to track reaction progress in real time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
